S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a nitrobenzyl group attached to a phenylethanethioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate typically involves the reaction of 4-nitrobenzyl bromide with 2-oxo-2-phenylethanethioate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The thioester moiety can be reduced to a thiol.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-aminobenzyl derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins and enzymes, leading to inhibition or modification of their activity. The thioester moiety can also participate in thiol-disulfide exchange reactions, affecting cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-oxo-2-phenylethyl [(4-nitrobenzyl)sulfanyl]acetate
- 4-nitrobenzyloxy derivatives
- Benzofuran derivatives
Comparison: S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate is unique due to the presence of both a nitrobenzyl group and a thioester moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, benzofuran derivatives may exhibit different reactivity due to the presence of a furan ring, while 2-oxo-2-phenylethyl [(4-nitrobenzyl)sulfanyl]acetate may have different solubility and stability properties .
Eigenschaften
Molekularformel |
C15H11NO4S |
---|---|
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
S-[(4-nitrophenyl)methyl] 2-oxo-2-phenylethanethioate |
InChI |
InChI=1S/C15H11NO4S/c17-14(12-4-2-1-3-5-12)15(18)21-10-11-6-8-13(9-7-11)16(19)20/h1-9H,10H2 |
InChI-Schlüssel |
YRXTUBVVIKTVBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=O)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.